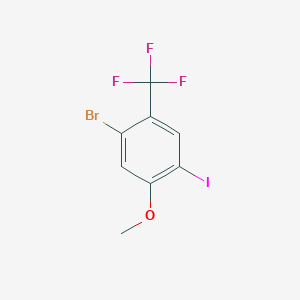

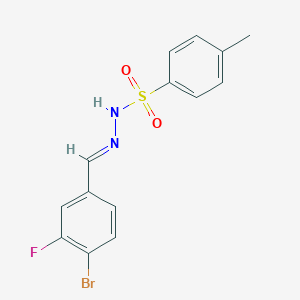

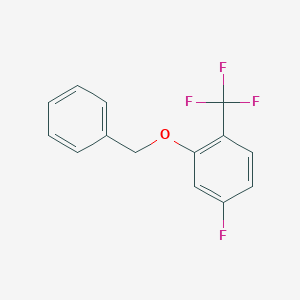

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is a compound that contains a trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular formula of “2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is C14H11F3O . The molecular weight is 252.232 Da .Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound can serve as an intermediate in synthesizing molecules with potential therapeutic effects, particularly in the development of new drugs that require specific fluorinated structures to interact with biological targets.

Agrochemical Synthesis

Fluorinated benzene derivatives are key intermediates in creating agrochemicals . The unique properties conferred by the fluorine atoms, such as increased stability and lipophilicity, make 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene a valuable compound for developing herbicides and pesticides with improved efficacy and environmental compatibility.

Material Science

In material science, the incorporation of fluorinated benzene rings can lead to the development of advanced materials with desirable properties like high thermal stability and chemical resistance . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could be utilized in synthesizing polymers or coatings that require these enhanced characteristics.

Organic Synthesis

This compound can act as a precursor in various organic synthesis reactions, including nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the trifluoromethyl group . It can be used to introduce fluorinated side chains into more complex organic molecules, which is a common requirement in synthetic chemistry.

Catalyst Design

The unique electronic effects of the trifluoromethyl group make 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene a candidate for designing catalysts used in organic reactions . These catalysts can aid in the development of more efficient and selective synthetic pathways, particularly in reactions where fluorinated compounds are desired.

Analytical Chemistry

In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct spectroscopic signatures . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could be employed in methods such as NMR or mass spectrometry to help identify or quantify other substances.

Medical Imaging

Fluorinated compounds are pivotal in the field of medical imaging, particularly in positron emission tomography (PET) scans . Derivatives of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene could potentially be tagged with radioactive isotopes to create contrast agents that help visualize biological processes in real-time.

Environmental Science

The study of the environmental fate of fluorinated compounds, including their biodegradation and interaction with ecosystems, is an important application area . 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be used in research to understand the impact of fluorinated pollutants and to develop strategies for their remediation.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .

Mode of Action

In the context of the SM coupling, the 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene may act as an electrophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the organoboron reagents, which are nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

The primary result of the action of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene in the context of SM coupling is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalyst used . The SM coupling, for instance, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety data sheet for a similar compound, benzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIHZTZWQTRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.